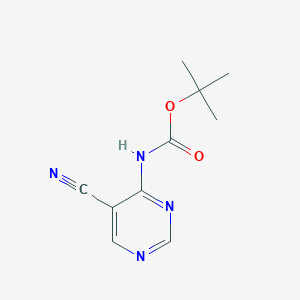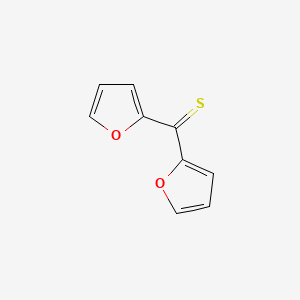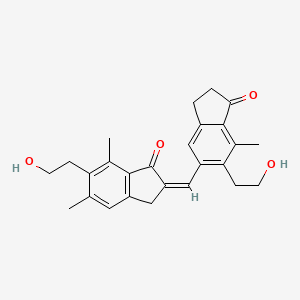
Monachosorin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monachosorin A is a natural compound isolated from the plant Monachosorum henryiThis compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of traditional medicine where it has been used for its anti-inflammatory and analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: Monachosorin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: Monachosorin A exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research has shown its potential in the treatment of inflammatory diseases, pain management, and as an antimicrobial agent.
Industry: this compound is used in the development of new drugs and as a lead compound in drug discovery programs .
作用機序
Monachosorin A can be compared with other sesquiterpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Costunolide: Known for its anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .
類似化合物との比較
- Artemisinin
- Parthenolide
- Costunolide
Monachosorin A continues to be a subject of extensive research due to its promising therapeutic potential and diverse biological activities. Its unique properties and versatile applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C26H28O4 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12- |
InChIキー |
LOBSTWNCPNNOKH-NDENLUEZSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2 |
正規SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)


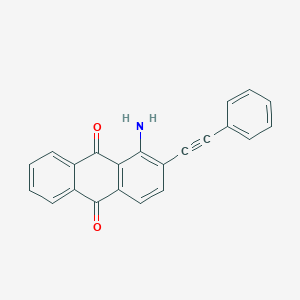
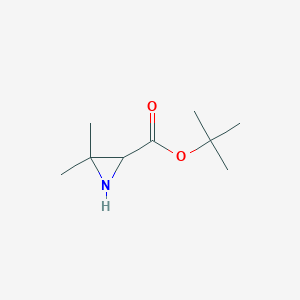
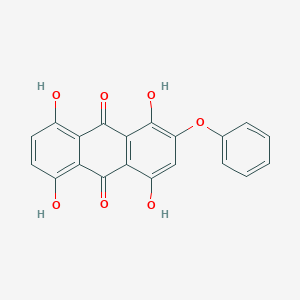

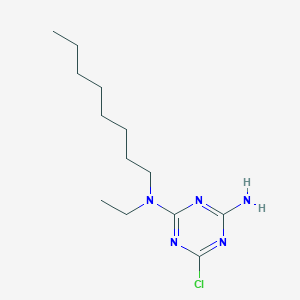
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
